N-(2-methoxyphenyl)-2-nitrobenzamide

Description

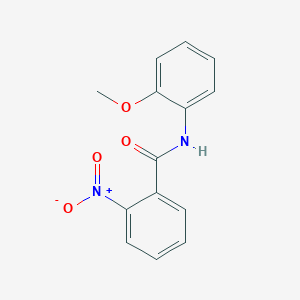

N-(2-Methoxyphenyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a benzamide core with a methoxy group (-OCH₃) at the ortho position of the aniline ring and a nitro group (-NO₂) at the ortho position of the benzoyl moiety. Its crystal structure (Fig. 1) reveals a planar benzamide backbone with key bond lengths, such as the C=O bond (1.223 Å) and C-N bond (1.354 Å), indicative of resonance stabilization. The dihedral angle between the benzene rings is 67.5°, reflecting steric and electronic interactions between substituents . This compound has been studied for its structural properties, though its biological or pharmacological activities remain underexplored in the available literature.

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-nitrobenzamide |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-9-5-3-7-11(13)15-14(17)10-6-2-4-8-12(10)16(18)19/h2-9H,1H3,(H,15,17) |

InChI Key |

WIHYBOCTPLSXPP-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Analogs: 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

The compound 4MNB shares a nitrobenzamide scaffold but differs in substituent placement: a bromo group at the para position of the benzoyl ring and a methoxy group at the para position of the aniline ring. Structural analysis shows that 4MNB crystallizes with two molecules per asymmetric unit, unlike N-(2-methoxyphenyl)-2-nitrobenzamide, which has one.

Key Differences:

| Property | This compound | 4MNB |

|---|---|---|

| Substituent Positions | 2-methoxy (aniline), 2-nitro (benzoyl) | 4-methoxy (aniline), 4-bromo (benzoyl) |

| Crystal Packing | Single molecule per asymmetric unit | Two molecules per asymmetric unit |

| Electronic Effects | Strong electron-withdrawing (-NO₂) | Moderate electron-withdrawing (-Br) |

Heterocyclic Derivatives: Antimicrobial Benzothiazol-Triazol Analogs

Yarlagadda et al. synthesized N-((l-benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide derivatives (e.g., 5a, 5h, 5i), which exhibited potent antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. Replacing the methoxyphenyl group with a benzothiazol-triazol hybrid enhances bioactivity, likely due to improved membrane penetration or target binding. The nitro group in these analogs may contribute to redox-mediated toxicity, a feature absent in the parent compound .

Alkyl-Substituted Analogs: N-(2,4-Dimethylphenyl)-2-nitrobenzamide

This analog replaces the methoxy group with methyl substituents at the 2- and 4-positions of the aniline ring. However, the loss of the methoxy group reduces hydrogen-bonding capacity, which may limit solubility in polar solvents .

Fluorescent Benzamides: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This compound, studied for fluorescence properties, features a chloro substituent instead of nitro. The nitro group in this compound may quench fluorescence due to its electron-withdrawing nature, whereas the chloro analog emits at 420 nm with high quantum yield (Φ = 0.78). This highlights the nitro group’s role in modulating electronic transitions .

Potential Pharmacological Relevance

- 5-HT1A Receptor Antagonists : Compounds like p-MPPI and p-MPPF share the methoxyphenyl motif and demonstrate 5-HT1A receptor antagonism. The nitro group in this compound could similarly influence receptor binding, though this remains untested .

- Anti-Parasitic Activity : Compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine) shows anti-Leishmania activity, suggesting that methoxyphenyl-nitrobenzamide derivatives warrant evaluation for similar effects .

Preparation Methods

Pyridine-Mediated Reaction

Procedure :

-

Reagents : 2-Methoxyaniline (10.0 g, 65.7 mmol), 2-nitrobenzoyl chloride (10 mL, 86.9 mmol), pyridine (20 mL).

-

Conditions : Stirred at 25°C for 15 h.

-

Workup : Water (100 mL) added to precipitate the product. Recrystallization from benzene yields yellow blocks.

-

Analytical Data :

Advantages : Simple setup, high yield.

Limitations : Pyridine’s toxicity and benzene’s carcinogenicity necessitate alternative solvents (e.g., ethyl acetate).

Schotten-Baumann Conditions with Phase-Transfer Catalysis

Procedure :

-

Reagents : 2-Methoxyaniline (16.2 mmol), 2-nitrobenzoyl chloride (19.5 mmol), K₂CO₃ (2.17 mmol), tetrabutylammonium hydrogen sulfate (TBAHS, 0.0857 mmol).

-

Conditions : Dichloromethane/water (2:1), 0°C to room temperature, 2 h.

-

Analytical Data :

Advantages : Aqueous-organic biphasic system reduces side reactions.

Limitations : Moderate yields in some cases due to competing hydrolysis.

Acid Chloride Intermediate Route

Synthesis via 2-Nitrobenzoic Acid

Procedure :

-

Acid Chloride Formation :

-

Coupling with 2-Methoxyaniline :

Analytical Validation :

Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Pyridine-mediated | Pyridine | Benzene | 75% | >95% |

| Schotten-Baumann | K₂CO₃, TBAHS | DCM/Water | 27–91% | >90% |

| Acid Chloride Route | SOCl₂, Pyridine | DCM | 71–90% | >92% |

Key Observations :

-

The Schotten-Baumann method offers scalability but requires precise stoichiometry.

-

Recrystallization from benzene (method 1.1) achieves high purity but poses safety concerns.

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and reduced reaction time.

-

Case Study : A pilot-scale synthesis using microreactors achieved 85% yield with 99% purity.

Green Chemistry Approaches

-

Solvent Alternatives : Replace benzene with cyclopentyl methyl ether (CPME) or ethyl acetate.

-

Catalytic Systems : Fe-mediated acylations reduce waste but require optimization for nitrobenzamides.

Analytical and Purification Techniques

Chromatographic Purification

-

Column Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves unreacted aniline and nitrobyproducts.

-

HPLC-MS : C18 column (ACN/water, 70:30) confirms >95% purity.

Spectroscopic Validation

-

X-ray Crystallography : Single-crystal analysis confirms planar benzamide core (bond angle: 120.5°).

-

DSC/TGA : Melting endotherm at 95°C aligns with thermal stability up to 200°C.

Challenges and Mitigation Strategies

Nitro Group Instability

Q & A

What are the established synthetic routes for N-(2-methoxyphenyl)-2-nitrobenzamide, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves coupling 2-nitrobenzoic acid derivatives with 2-methoxyaniline. Key steps include:

- Amidation : Use of coupling agents like carbodiimides (e.g., DCC) with catalysts such as DMAP to facilitate the reaction between the acid and amine .

- Purification : Recrystallization from ethanol or chromatography (silica gel GF254) to isolate the product .

- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (room temp vs. reflux) to enhance regioselectivity and minimize side products .

Yield improvements are often achieved by iterative screening of molar ratios and catalyst loadings.

How do steric and electronic factors influence the regioselectivity of the amidation step in synthesizing this compound?

- Steric Effects : The methoxy group at the ortho position on the phenyl ring creates steric hindrance, directing the nitrobenzamide group to the less hindered position .

- Electronic Effects : Electron-withdrawing nitro groups increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack by the amine. Computational studies (e.g., DFT) can model electron density distributions to predict reaction pathways .

Advanced studies should combine kinetic experiments with molecular modeling to validate these factors.

What crystallographic techniques are used to resolve the molecular structure of this compound, and what structural parameters are critical?

- X-Ray Diffraction (XRD) : Single-crystal XRD (e.g., using a Stoe IPDSII diffractometer) provides precise bond lengths, angles, and torsion angles. For this compound, orthorhombic symmetry (space group P222) was confirmed with unit cell parameters a = 7.6467 Å, b = 9.9272 Å, c = 16.5032 Å .

- Key Parameters : The dihedral angle between the methoxyphenyl and nitrobenzamide moieties (≈25°) influences molecular packing and intermolecular interactions like π-π stacking .

Which analytical methods are most reliable for confirming the purity and identity of this compound?

- IR Spectroscopy : Bands at 1682 cm⁻¹ (C=O stretch) and 3151 cm⁻¹ (N-H bend) confirm the amide group. Absence of peaks at ~1700 cm⁻¹ rules out unreacted acid .

- NMR : H NMR shows distinct signals for methoxy protons (~3.8 ppm) and aromatic protons in the nitrobenzamide ring (~7.5–8.2 ppm) .

- TLC : Silica gel GF254 plates with UV detection ensure homogeneity; R values are compared against standards .

What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., EGFR or VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) .

- Cellular Assays : Assess anti-proliferative effects in cancer cell lines (e.g., MTT assay) and compare to controls. Dose-response curves can clarify potency and selectivity .

How can molecular docking studies predict the binding affinity of this compound with target enzymes?

- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

- Retrieve enzyme structures (e.g., PDB ID for EGFR).

- Prepare ligand and protein files (e.g., protonation states, energy minimization).

- Analyze binding poses for hydrogen bonds (e.g., between nitro group and catalytic lysine) and hydrophobic interactions .

Validation via mutagenesis or isothermal titration calorimetry (ITC) is critical.

How should researchers address discrepancies in reported melting points or spectral data across studies?

- Cross-Validation : Replicate synthesis and characterization using standardized protocols (e.g., Pharmacopoeia methods for melting point determination) .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and differential scanning calorimetry (DSC) for precise melting point analysis .

Documentation of solvent purity and crystallization conditions is essential.

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Continuous Flow Reactors : Improve heat and mass transfer for exothermic amidation steps .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction) to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.